molecular formula C14H9N3O3S2 B2970855 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide CAS No. 202207-34-9

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide

Cat. No.: B2970855
CAS No.: 202207-34-9
M. Wt: 331.36
InChI Key: GLERKTDWNSIJGP-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide typically involves the reaction of 2-mercaptobenzothiazole with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide stands out due to its specific combination of a benzothiazole ring with a nitrobenzamide moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S2/c15-13(18)8-5-6-12(10(7-8)17(19)20)22-14-16-9-3-1-2-4-11(9)21-14/h1-7H,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLERKTDWNSIJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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